Pentafluoronitrobenzene

Description

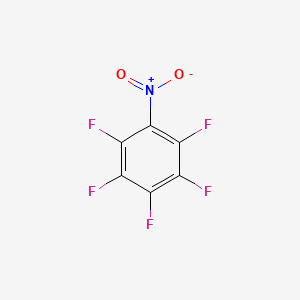

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentafluoro-6-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F5NO2/c7-1-2(8)4(10)6(12(13)14)5(11)3(1)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INUOFQAJCYUOJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90236755 | |

| Record name | Pentafluoronitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

880-78-4 | |

| Record name | Pentafluoronitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=880-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentafluoronitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000880784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentafluoronitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentafluoronitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.742 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pentafluoronitrobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2E9EAQ44S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and preparation of Pentafluoronitrobenzene

An In-Depth Technical Guide to the Synthesis and Preparation of Pentafluoronitrobenzene

Abstract

This compound (C₆F₅NO₂) is a highly versatile organofluorine compound, serving as a critical building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its unique electronic properties, stemming from the presence of five strongly electron-withdrawing fluorine atoms and a nitro group, make it a valuable intermediate for introducing the pentafluorophenyl moiety into a wide range of molecules. This guide provides a comprehensive overview of the principal synthetic methodologies for preparing this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and essential safety considerations. It is intended for researchers, chemists, and professionals in the fields of drug development and materials science who require a practical and scientifically grounded understanding of this important chemical's synthesis.

Introduction: Significance and Properties of this compound

This compound is a liquid at room temperature characterized by a high density and a distinct boiling point. The compound's chemical reactivity is dominated by the heavily fluorinated aromatic ring, which is electron-deficient. This property makes it susceptible to nucleophilic aromatic substitution (SₙAr) reactions, where a nucleophile displaces one of the fluorine atoms, typically at the para position. This reactivity is the cornerstone of its utility as a synthetic intermediate.[2][3] Furthermore, the nitro group can be readily reduced to an amine, providing a pathway to pentafluoroaniline and its derivatives, which are themselves valuable in further chemical transformations.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 880-78-4 | |

| Molecular Formula | C₆F₅NO₂ | |

| Molecular Weight | 213.06 g/mol | |

| Appearance | Liquid | |

| Density | 1.656 g/mL at 25 °C | |

| Boiling Point | 158-161 °C | |

| Refractive Index | n20/D 1.447 | |

| Flash Point | 91 °C (195.8 °F) - closed cup |

Overview of Synthetic Strategies

The synthesis of this compound primarily relies on the introduction of a nitro group onto a pre-existing pentafluorinated aromatic ring. The strong deactivating effect of the fluorine atoms makes traditional electrophilic aromatic substitution challenging. Therefore, methodologies often require forcing conditions or specialized reagent systems to achieve efficient conversion. The most prominent and practical approach is the direct nitration of pentafluorobenzene.

Caption: Primary synthetic route to this compound.

Core Synthetic Methodology: Direct Nitration of Pentafluorobenzene

The most direct and commonly cited method for preparing this compound is the nitration of pentafluorobenzene.[1] Due to the highly electron-deficient nature of the pentafluorophenyl ring, standard nitrating conditions (a mixture of nitric and sulfuric acid) are often insufficient. The reaction requires a potent electrophile and conditions that can overcome the high activation energy barrier.

Mechanistic Principles: Generating the Electrophile

The core of this reaction is the generation of a highly reactive nitrating agent. While the classic nitronium ion (NO₂⁺) is the key electrophile in the nitration of benzene, its formation and reactivity must be enhanced for deactivated substrates.[4][5] In the cited method, a mixture of nitric acid (HNO₃) and boron trifluoride (BF₃) in a sulfolane (tetrahydrothiophene 1,1-dioxide) solvent is used.[1] BF₃, a strong Lewis acid, coordinates to the nitric acid, facilitating the departure of a water molecule and generating the highly electrophilic nitronium ion. The polar aprotic solvent, sulfolane, helps to stabilize the charged intermediates involved in the reaction.

Caption: Mechanism of electrophilic aromatic nitration.

Detailed Experimental Protocol

This protocol is adapted from established chemical literature and should only be performed by trained professionals in a suitable laboratory setting with all necessary safety precautions in place.[1]

Reagents and Materials:

-

Pentafluorobenzene (C₆F₅H)

-

Nitric Acid (HNO₃, fuming)

-

Boron Trifluoride (BF₃)

-

Tetrahydrothiophene 1,1-dioxide (Sulfolane)

-

Ice water

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Standard laboratory glassware for synthesis, extraction, and distillation

-

Fume hood

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, add pentafluorobenzene and an appropriate volume of sulfolane as the solvent. Cool the mixture in an ice bath.

-

Reagent Addition: Cautiously add fuming nitric acid to the dropping funnel. Add the nitric acid dropwise to the cooled, stirring solution of pentafluorobenzene over a period of 30-60 minutes. Maintain the temperature below 10 °C.

-

Catalyst Introduction: After the nitric acid addition is complete, begin bubbling gaseous boron trifluoride (BF₃) through the reaction mixture or add a BF₃-etherate complex slowly. A mild exotherm may be observed. Continue stirring at a controlled temperature as specified by the detailed literature procedure.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Workup and Quenching: Once the reaction is complete, pour the reaction mixture slowly over a large volume of crushed ice and water with vigorous stirring. This will quench the reaction and precipitate the product if it is a solid, or form a separate organic layer.

-

Neutralization: Carefully neutralize the aqueous layer with a saturated solution of sodium bicarbonate until the effervescence ceases. Check the pH to ensure it is neutral or slightly basic.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether) three times.

-

Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄). Filter to remove the drying agent and remove the solvent using a rotary evaporator.

-

Purification: The crude product is then purified, typically by vacuum distillation, to yield pure this compound. Collect the fraction boiling at the correct temperature and pressure.

Safety, Handling, and Waste Disposal

This compound and the reagents used in its synthesis are hazardous. Strict adherence to safety protocols is mandatory.

Hazard Identification

-

This compound: Irritating to the eyes, respiratory system, and skin.[1] Classified as a combustible liquid.

-

Fuming Nitric Acid: Highly corrosive, strong oxidizer, and toxic. Causes severe skin burns and eye damage.

-

Boron Trifluoride: A toxic and corrosive gas. Reacts with moisture in the air to form corrosive byproducts.

-

Sulfolane: Can be harmful if swallowed or absorbed through the skin.

Safe Handling and Personal Protective Equipment (PPE)

All operations must be conducted inside a certified chemical fume hood.[6][7] A comprehensive safety workflow should be followed at all times.

Caption: Workflow for safe handling and emergency response.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and/or a face shield are mandatory.[7]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene) and a flame-retardant lab coat.[8]

-

Respiratory Protection: If there is a risk of inhalation, a NIOSH/MSHA-approved respirator with a suitable cartridge for organic vapors and acid gases should be used.[7]

Waste Disposal

All chemical waste, including residual reactants, solvents, and contaminated materials, must be collected in properly labeled, sealed containers.[8] Disposal must be handled through an approved hazardous waste disposal program in accordance with local, state, and federal regulations. Do not discharge into drains.

Conclusion

The synthesis of this compound, a key precursor in modern organic chemistry, is most effectively achieved through the direct nitration of pentafluorobenzene using a potent nitrating system. This guide has detailed the mechanistic rationale, provided a step-by-step protocol, and emphasized the critical safety procedures required for this process. A thorough understanding of the reaction's principles and a rigorous approach to safety are paramount for the successful and safe preparation of this valuable compound. Researchers and scientists can leverage this knowledge to confidently incorporate this compound into their synthetic programs for developing novel molecules in medicine and materials science.

References

- 1. CAS No.880-78-4,this compound Suppliers,MSDS download [lookchem.com]

- 2. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hexafluorobenzene - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Pentafluoronitrobenzene (CAS 880-78-4): A Comprehensive Technical Guide for Advanced Synthesis and Development

This guide provides an in-depth exploration of pentafluoronitrobenzene (PFNB), a pivotal reagent in modern organic synthesis and materials science. Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a nuanced understanding of PFNB's reactivity, applications, and handling. We will delve into the mechanistic underpinnings of its utility, providing actionable protocols and a framework for its strategic deployment in complex synthetic challenges.

Introduction: The Quintessential Electron-Deficient Aromatic

This compound (C₆F₅NO₂) is a highly fluorinated aromatic compound distinguished by the presence of five fluorine atoms and a potent nitro group attached to a benzene ring.[1] This unique substitution pattern renders the aromatic core exceptionally electron-deficient, a feature that dictates its characteristic reactivity and establishes its role as a versatile building block in synthetic chemistry.

The synergistic electron-withdrawing effects of the five fluorine atoms and the nitro group make PFNB highly susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone of its synthetic utility.[2][3] This heightened reactivity, coupled with the unique physicochemical properties imparted by fluorine, has positioned PFNB as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials such as fluorinated polymers and durable coatings.[4][5]

Physical and Chemical Properties

A clear understanding of PFNB's physical properties is essential for its effective use in a laboratory setting. Below is a summary of its key characteristics.

| Property | Value | References |

| CAS Number | 880-78-4 | [4][6] |

| Molecular Formula | C₆F₅NO₂ | [1][4] |

| Molecular Weight | 213.06 g/mol | [4][7] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 158-161 °C | [6][7][8] |

| Density | 1.656 g/mL at 25 °C | [6][7][8] |

| Refractive Index | n20/D 1.447 | [6][7][8] |

| Flash Point | 90-91 °C | [6][9] |

The Heart of Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr). Unlike electron-rich aromatic systems that favor electrophilic substitution, the electron-poor nature of the PFNB ring makes it an excellent electrophile for attack by nucleophiles.[3][10]

The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[10][11][12] The strong electron-withdrawing nitro and fluoro substituents are crucial for stabilizing this negatively charged intermediate, thereby facilitating the reaction.[10][12]

Caption: Generalized SNAr mechanism of this compound.

A key feature of SNAr reactions with PFNB is the regioselectivity of the substitution. The nitro group exerts a powerful directing effect, primarily activating the positions ortho and para to it for nucleophilic attack.[13][14] In many cases, substitution occurs preferentially at the para position due to a combination of electronic and steric factors.[2] For instance, the reaction of PFNB with ammonia yields a mixture of ortho- and para-nitroamines.[13][14]

Synthetic Applications: A Versatile Building Block

The predictable and efficient reactivity of this compound has led to its widespread use in various fields of chemical synthesis.

Pharmaceutical and Agrochemical Synthesis

In drug discovery and development, the incorporation of fluorine atoms into a molecule can significantly enhance its metabolic stability, binding affinity, and lipophilicity. PFNB serves as a valuable scaffold for introducing a pentafluorophenyl group or for the synthesis of complex fluorinated intermediates.[4][5] Its ability to readily react with a wide range of nucleophiles, including amines, alcohols, and thiols, allows for the construction of diverse molecular architectures.[2]

A notable application is in the synthesis of photoaffinity reagents, such as p-azidotetrafluoroaniline, which are used to study biomolecular interactions.[6][9][15]

Materials Science

The unique properties of fluorinated compounds, such as high thermal stability and chemical resistance, make them ideal for advanced materials.[4][5] PFNB is employed as a monomer or cross-linking agent in the production of high-performance polymers and coatings.[4][5] These materials find applications in electronics and other demanding environments where durability is paramount.[5]

Derivatization for Analytical Chemistry

Pentafluorophenyl derivatives are often used in analytical chemistry to enhance the detectability of certain analytes, particularly in gas chromatography (GC) with electron capture detection (ECD) or mass spectrometry (MS). While related reagents like pentafluorobenzyl bromide (PFB-Br) or pentafluorobenzoyl chloride (PFBoylCl) are more common for derivatizing functional groups like hydroxyls and amines, the underlying principle of introducing a polyfluorinated tag for enhanced sensitivity is a key concept in the field.[16][17][18][19][20]

Experimental Protocols and Methodologies

To ensure the successful application of this compound in a research setting, adherence to well-defined experimental protocols is crucial.

General Protocol for Nucleophilic Aromatic Substitution

This protocol provides a general framework for the reaction of PFNB with a generic nucleophile. Note: Reaction conditions should be optimized for each specific substrate and nucleophile.

-

Reaction Setup: In a clean, dry flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or acetonitrile).

-

Addition of Reagents: Add the nucleophile (1-1.2 equivalents) to the solution. If the nucleophile is an amine or alcohol, a non-nucleophilic base (e.g., K₂CO₃, K₃PO₄, or Et₃N) is typically added to facilitate the reaction.[2]

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or GC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired substituted pentafluorobenzene derivative.

Caption: A typical experimental workflow for SNAr with PFNB.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Health Hazards: It is irritating to the eyes, respiratory system, and skin.[8][21]

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection when handling this compound.[8][9][21]

-

Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[8]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.

Always consult the Safety Data Sheet (SDS) before use for complete safety and handling information.[22][23][24]

Conclusion

This compound stands as a testament to the power of fluorine chemistry in enabling modern synthetic strategies. Its high reactivity in nucleophilic aromatic substitution, driven by the profound electron-withdrawing nature of its substituents, provides a reliable and versatile platform for the synthesis of a wide array of functionalized aromatic compounds. For the discerning scientist in pharmaceutical discovery, agrochemical development, or materials science, a thorough understanding of PFNB's properties and reactivity is not merely advantageous—it is essential for innovation and success.

References

- 1. CAS 880-78-4: this compound | CymitQuimica [cymitquimica.com]

- 2. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | 880-78-4 [chemicalbook.com]

- 7. This compound 98 880-78-4 [sigmaaldrich.com]

- 8. chembk.com [chembk.com]

- 9. 五氟硝基苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. p-Chloronitrobenzene undergoes nucleophile substitution faster than c - askIITians [askiitians.com]

- 13. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 14. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 15. scbt.com [scbt.com]

- 16. mdpi.com [mdpi.com]

- 17. QUANTIFICATION OF PENTAFLUOROBENZYL OXIME DERIVATIVES OF LONG CHAIN ALDEHYDES BY GC-MS ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Determination of aldehydes in drinking water using pentafluorobenzylhydroxylamine derivatization and solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. CAS No.880-78-4,this compound Suppliers,MSDS download [lookchem.com]

- 22. chemicalbook.com [chemicalbook.com]

- 23. cn.canbipharm.com [cn.canbipharm.com]

- 24. indofinechemical.com [indofinechemical.com]

An In-depth Technical Guide to the Physical Properties of Pentafluoronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentafluoronitrobenzene (C₆F₅NO₂) is a highly versatile synthetic intermediate, pivotal in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1] Its unique electronic properties, stemming from the synergistic effect of the strongly electron-withdrawing pentafluorophenyl and nitro groups, make it a subject of considerable interest in contemporary chemical research. This guide provides a comprehensive overview of the core physical properties of this compound, offering both established data and detailed experimental protocols for their verification. Understanding these fundamental characteristics is paramount for its effective utilization in synthetic chemistry and for predicting its behavior in various experimental settings.

Molecular and Macroscopic Properties: A Quantitative Overview

The physical characteristics of this compound are a direct consequence of its molecular structure. The high molecular weight and the presence of five electronegative fluorine atoms and a nitro group significantly influence its intermolecular forces, leading to its characteristic density, boiling point, and refractive index. A summary of these key physical properties is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 880-78-4 | [1][2] |

| Molecular Formula | C₆F₅NO₂ | [1][2] |

| Molecular Weight | 213.06 g/mol | [1][2] |

| Appearance | Light yellow to amber clear liquid | [1] |

| Density | 1.656 g/mL at 25 °C | [2][3][4] |

| Boiling Point | 158-161 °C | [2][3][4] |

| Refractive Index (n20/D) | 1.447 | [2][3][4] |

| Flash Point | 91 °C (closed cup) | [2] |

| Vapor Pressure | 3.24 mmHg at 25°C | [5] |

Expert Insight: The high density of this compound is a noteworthy feature, directly attributable to the presence of five heavy fluorine atoms on the benzene ring. This property is crucial to consider in reaction setups, particularly in biphasic systems where phase separation is dependent on density differences.

Understanding the Physical State: Melting Point and Solubility

This compound is a liquid at standard ambient temperature and pressure, indicating its melting point is below room temperature. While a precise melting point is not consistently reported in readily available literature, its liquid state under normal laboratory conditions is a key practical characteristic.

The solubility of a compound is a critical parameter for its application in synthesis, dictating the choice of reaction solvents and purification methods. Based on the principle of "like dissolves like," the polar nature of the nitro group combined with the fluorinated aromatic ring suggests that this compound will exhibit solubility in a range of common organic solvents. While comprehensive quantitative solubility data is scarce, qualitative solubility can be predicted and experimentally determined.

Experimental Protocol: Determination of Qualitative Solubility

This protocol outlines a straightforward method to assess the solubility of this compound in various solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., methanol, ethanol, acetone, diethyl ether, toluene, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Pipettes

Procedure:

-

Add approximately 1 mL of the chosen solvent to a clean, dry test tube.

-

Add one drop of this compound to the solvent.

-

Observe for the formation of a single, clear phase (soluble) or the presence of two distinct layers or a cloudy suspension (insoluble/partially soluble).

-

If the substance appears to be soluble, continue adding this compound dropwise, vortexing after each addition, until the solution becomes saturated (i.e., no more solute dissolves). Record the approximate number of drops added to reach saturation.

-

If the substance is insoluble, gently warm the mixture to observe if solubility increases with temperature.

-

Repeat the procedure for each solvent.

Causality Behind Solvent Choice: The selection of solvents with varying polarities (from polar protic like methanol to nonpolar like hexane) provides a comprehensive solubility profile. This allows researchers to identify suitable solvents for reactions, extractions, and chromatographic purification. For instance, its expected solubility in moderately polar to nonpolar solvents makes it amenable to normal-phase chromatography.

Spectroscopic Signature: Unveiling the Molecular Structure

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds. The following sections detail the expected spectral characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the electronic environment of fluorine atoms within the molecule.

-

¹H NMR: Due to the absence of protons on the aromatic ring, the ¹H NMR spectrum of pure this compound is expected to be silent in the aromatic region. Any observed signals would likely be due to impurities or residual protons in the NMR solvent.

-

¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the six carbons of the benzene ring. The chemical shifts will be significantly influenced by the attached fluorine and nitro groups. Carbons directly bonded to fluorine will exhibit characteristic C-F coupling.

-

¹⁹F NMR: This is a particularly informative technique for fluorinated compounds. The ¹⁹F NMR spectrum of this compound is expected to show three distinct signals for the fluorine atoms at the ortho, meta, and para positions relative to the nitro group, each with characteristic chemical shifts and coupling patterns.

Experimental Protocol: Acquisition of NMR Spectra

Materials:

-

This compound (5-20 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., CDCl₃, acetone-d₆)

-

NMR tube

-

Pipette

-

NMR spectrometer

Procedure:

-

Dissolve the appropriate amount of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

Insert the sample into the NMR spectrometer.

-

Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra according to the instrument's standard operating procedures.

Diagram: NMR Sample Preparation Workflow

Caption: Workflow for preparing a sample for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Expected Characteristic IR Absorption Bands:

-

Aromatic C=C stretching: 1600-1475 cm⁻¹

-

C-F stretching: 1350-1100 cm⁻¹ (strong absorptions)

-

N-O stretching (nitro group): 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric) (strong absorptions)

Experimental Protocol: Acquisition of an IR Spectrum (Neat Liquid)

Materials:

-

This compound

-

Salt plates (e.g., NaCl or KBr)

-

Pipette

-

FT-IR spectrometer

Procedure:

-

Ensure the salt plates are clean and dry.

-

Place one to two drops of this compound onto the surface of one salt plate.

-

Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.

-

Place the sandwiched plates into the sample holder of the FT-IR spectrometer.

-

Acquire the IR spectrum according to the instrument's standard operating procedures.

-

After analysis, clean the salt plates thoroughly with a suitable solvent (e.g., dry acetone) and return them to the desiccator.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the nitro group and the fluorinated aromatic ring is expected to give rise to characteristic absorption bands. The absorption maxima (λ_max) for nitroaromatic compounds are influenced by the substitution pattern on the ring and the solvent used. For nitrobenzene, characteristic absorptions are observed around 260 nm. The extensive fluorination in this compound may cause a slight shift in this absorption.

Experimental Protocol: Acquisition of a UV-Vis Spectrum

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., ethanol, cyclohexane)

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a dilute stock solution of this compound in the chosen spectroscopic grade solvent.

-

Perform serial dilutions to obtain a solution with an absorbance in the optimal range (typically 0.2-1.0 AU).

-

Fill one quartz cuvette with the pure solvent to be used as a blank.

-

Fill a second quartz cuvette with the diluted sample solution.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Replace the blank with the sample cuvette and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

-

Identify the wavelength(s) of maximum absorbance (λ_max).

Diagram: Logic for Spectroscopic Analysis

Caption: Logical flow from compound to spectroscopic techniques and the information they provide.

Conclusion

This technical guide has provided a detailed examination of the key physical properties of this compound, a compound of significant interest to the scientific and industrial research communities. By presenting a combination of established data and robust, self-validating experimental protocols, this document aims to equip researchers with the foundational knowledge necessary for the confident and effective application of this versatile chemical. The provided methodologies for determining melting point, solubility, and spectroscopic characteristics serve as a practical resource for in-house verification and further investigation. A thorough understanding of these physical properties is the cornerstone of innovative and successful research and development endeavors involving this compound.

References

- 1. Health and environmental effects profile for pentachloronitrobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. p-Fluoronitrobenzene | C6H4FNO2 | CID 9590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. datasheets.scbt.com [datasheets.scbt.com]

Pentafluoronitrobenzene molecular structure and bonding

An In-Depth Technical Guide to the Molecular Structure and Bonding of Pentafluoronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (C₆F₅NO₂) is a pivotal chemical intermediate, distinguished by its unique electronic properties and reactivity, which render it an invaluable building block in organic synthesis, particularly within the pharmaceutical and materials science sectors. This guide provides a comprehensive analysis of its molecular and electronic structure, the nature of its chemical bonding, and the profound implications these features have on its reactivity. We will delve into the interplay of inductive and resonance effects, supported by spectroscopic and computational data, and culminate in a discussion of its application in synthetic protocols, thereby offering a holistic view for professionals engaged in advanced chemical research and development.

Introduction: The Significance of a Polyfunctional Aromatic Core

This compound is an organofluorine compound featuring a benzene ring scaffold heavily substituted with five fluorine atoms and a single nitro group.[1][2] This dense functionalization creates a molecule with a highly electron-deficient aromatic system, a characteristic that is central to its utility. In drug discovery, the incorporation of fluorinated moieties is a well-established strategy to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[3][4][5] this compound serves as a versatile precursor for introducing the pentafluorophenyl group into complex molecular architectures, a testament to its strategic importance in the synthesis of novel therapeutic agents and advanced materials.

Molecular Geometry: A Study in Planarity and Distortion

The structural framework of this compound is predicated on the benzene ring. While the core is largely planar, the steric and electronic influence of the bulky and highly electronegative substituents introduces subtle but significant geometric distortions compared to unsubstituted benzene. The precise bond lengths and angles are best determined through high-resolution techniques like X-ray crystallography or sophisticated computational modeling.[6][7][8]

Bond Lengths and Angles

The combination of a powerful electron-withdrawing nitro group and five electronegative fluorine atoms significantly alters the bond lengths within the aromatic ring. The C-C bonds adjacent to the nitro-substituted carbon are expected to be slightly elongated due to electronic repulsion and resonance effects, while the C-F bonds are characteristically short and strong. Theoretical calculations and experimental data from analogous compounds provide insight into these parameters.[9][10][11]

Table 1: Representative Geometrical Parameters of this compound (Computed Data)

| Parameter | Bond/Angle | Typical Value (Å or °) | Rationale |

| Bond Length | C-C (Aromatic) | ~1.39 - 1.41 Å | Influenced by substituent electronic effects, slight deviation from benzene's 1.39 Å. |

| C-F | ~1.33 Å | Strong, polarized bond due to fluorine's high electronegativity.[12] | |

| C-N | ~1.48 Å | Single bond character, connecting the ring to the nitro group.[10] | |

| N-O | ~1.22 Å | Double bond character due to resonance within the nitro group.[10] | |

| Bond Angle | C-C-C (Ring) | ~118-122° | Angles deviate from the ideal 120° of benzene to accommodate substituents. |

| C-C-N | ~118° | Steric and electronic repulsion influences the angle at the substitution point. | |

| O-N-O | ~125° | Characteristic angle for a nitro group, reflecting sp² hybridization of nitrogen.[10] |

Note: The values presented are derived from computational chemistry models (e.g., Density Functional Theory) and are consistent with experimental data for related fluorinated and nitrated aromatic compounds.[11][13]

Caption: Ball-and-stick model of this compound.

Electronic Architecture: A Tale of Two Effects

The reactivity of this compound is a direct consequence of the powerful electronic perturbations induced by its substituents. These effects are primarily twofold: the inductive effect and the resonance effect.

Inductive Effect (-I)

Both fluorine and the nitro group are highly electronegative. Fluorine is the most electronegative element, and the nitro group's nitrogen atom is bonded to two even more electronegative oxygen atoms. Consequently, both substituents strongly pull electron density away from the aromatic ring through the sigma (σ) bond framework. This inductive withdrawal (-I effect) is additive, meaning the five fluorine atoms and one nitro group collectively render the benzene ring exceptionally electron-poor.

Resonance Effect (-R/+R)

Resonance involves the delocalization of pi (π) electrons across the molecule.

-

Nitro Group (-R Effect): The nitro group is a classic and potent resonance-withdrawing group. It actively pulls π-electron density from the ring into the N-O bonds, further depleting the ring's electron density. This effect is most pronounced at the ortho and para positions relative to the nitro group.[14][15]

-

Fluorine (+R Effect): While strongly inductively withdrawing, fluorine possesses lone pairs of electrons that can be donated back into the ring via resonance (+R effect).[16] However, for halogens, the -I effect overwhelmingly dominates the +R effect. The contribution of fluorine's resonance donation is minimal compared to its powerful inductive pull.

The net result is a highly polarized molecule where the aromatic ring carries a significant partial positive charge, making it a prime target for electron-rich reagents (nucleophiles).

Caption: Dominant electronic effects governing the reactivity of the aromatic ring.

Reactivity and Synthetic Utility: The SNAr Reaction

The electron-deficient nature of this compound makes it exceptionally reactive towards Nucleophilic Aromatic Substitution (SₙAr) . This is the cornerstone of its synthetic utility. In this mechanism, a nucleophile attacks the aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group.

The key factors enabling this reactivity are:

-

Activation: The powerful electron-withdrawing nitro group stabilizes the negatively charged Meisenheimer complex, lowering the reaction's activation energy.

-

Leaving Group: Fluoride is an effective leaving group in the SₙAr context because its high electronegativity polarizes the C-F bond, facilitating nucleophilic attack.

The position para to the nitro group (C4) is the most activated site for nucleophilic attack due to the superior resonance stabilization of the intermediate.

General Experimental Protocol: SₙAr with an Amine Nucleophile

This protocol outlines a representative SₙAr reaction, a common step in the synthesis of more complex molecules for drug discovery.

Objective: To synthesize N-alkyl-2,3,5,6-tetrafluoro-4-nitroaniline.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in a polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.

-

Causality: Polar aprotic solvents are chosen because they effectively solvate the cation of the base but do not solvate the nucleophile as strongly, thus enhancing its nucleophilicity.

-

-

Addition of Reagents: Add the desired primary or secondary amine (1.1 eq) to the solution, followed by a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq).

-

Causality: The base is crucial for deprotonating the amine nucleophile after it has added to the ring (in the case of primary/secondary amines) or to scavenge the HF formed as a byproduct, driving the reaction to completion.

-

-

Reaction Conditions: Heat the mixture to a temperature between 60-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Causality: Heating provides the necessary activation energy for the reaction to proceed at a practical rate.

-

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. The product often precipitates and can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure N-substituted tetrafluoronitroaniline.[17]

Caption: A generalized workflow for a typical SₙAr reaction using this compound.

Conclusion

The molecular structure and bonding of this compound give rise to a unique and highly valuable reactivity profile. The synergistic combination of strong inductive and resonance electron withdrawal by the fluorine and nitro substituents transforms the aromatic ring into a potent electrophile. This inherent reactivity, primarily channeled through the SₙAr mechanism, establishes this compound as a premier building block for the synthesis of complex, fluorinated molecules. For researchers in drug development and materials science, a thorough understanding of its structural and electronic properties is essential for leveraging its full synthetic potential.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. uwosh.edu [uwosh.edu]

- 11. ijcps.org [ijcps.org]

- 12. CCCBDB comparison of experimental and calculated bond lengths [cccbdb.nist.gov]

- 13. journalajopacs.com [journalajopacs.com]

- 14. m.youtube.com [m.youtube.com]

- 15. youtube.com [youtube.com]

- 16. Khan Academy [en.khanacademy.org]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Spectroscopic Data of Pentafluoronitrobenzene

Introduction

Pentafluoronitrobenzene (C₆F₅NO₂) is a fully fluorinated aromatic compound featuring a nitro functional group. Its unique electronic properties, stemming from the strong electron-withdrawing nature of both the perfluorinated ring and the nitro group, make it a valuable building block in organic synthesis, materials science, and the development of energetic materials. Accurate and unambiguous characterization of this compound is paramount for its effective use in research and development.

This technical guide provides a comprehensive analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By delving into the principles, experimental protocols, and detailed interpretation of the spectra, this document serves as an essential resource for researchers, scientists, and professionals in drug development for the structural elucidation and quality assessment of this important chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules in solution. For this compound, ¹⁹F and ¹³C NMR are particularly informative.

¹⁹F NMR Spectroscopy

The ¹⁹F nucleus is ideal for NMR analysis due to its 100% natural abundance and spin of ½, resulting in sharp signals and high sensitivity. The wide chemical shift range of ¹⁹F NMR provides excellent signal dispersion, even for structurally similar fluorine atoms.[1]

Experimental Protocol: Acquiring a ¹⁹F NMR Spectrum

-

Sample Preparation: Dissolve ~10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a standard 5 mm NMR tube. The choice of aprotic solvent is crucial to avoid potential hydrogen bonding interactions that could influence chemical shifts.

-

Internal Standard: While spectra can be referenced to an external standard, adding a small amount of an internal reference such as trifluorotoluene (C₆H₅CF₃, δ ≈ -63.72 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm) can improve accuracy. The primary reference standard for ¹⁹F NMR is CFCl₃ (δ = 0 ppm).[2]

-

Instrument Setup:

-

Acquire the spectrum on a Fourier Transform NMR spectrometer equipped with a fluorine-observe probe.

-

Set the spectral width to encompass the aromatic fluorine region (e.g., from -130 ppm to -170 ppm).

-

Employ a standard single-pulse experiment. Due to the high sensitivity of ¹⁹F, a relatively small number of scans (e.g., 16-64) is typically sufficient.

-

A relaxation delay of 5-10 seconds is recommended for accurate integration, though shorter delays are often used for routine characterization.

-

Data Analysis and Interpretation

The ¹⁹F NMR spectrum of this compound is a classic example of a substituted pentafluorophenyl ring system. Due to molecular symmetry, three distinct fluorine environments are observed with an integration ratio of 2:1:2.

-

Ortho-Fluorines (F-2, F-6): These are closest to the nitro group.

-

Para-Fluorine (F-4): This fluorine is directly opposite the nitro group.

-

Meta-Fluorines (F-3, F-5): These are situated between the other fluorine atoms.

The strong electron-withdrawing nitro group significantly influences the electron density at each position, resulting in distinct chemical shifts. The signals are split into multiplets due to spin-spin coupling between the different fluorine nuclei.

Table 1: Typical ¹⁹F NMR Data for this compound

| Position | Relative Integral | Predicted Chemical Shift (δ, ppm vs CFCl₃) | Multiplicity | Coupling Constants (J, Hz) |

| F-2, F-6 (ortho) | 2 | ~ -145 to -150 | Triplet of doublets (td) or Multiplet (m) | ³J(F2-F3) ≈ 20 Hz, ⁴J(F2-F4) ≈ 5-8 Hz |

| F-4 (para) | 1 | ~ -155 to -160 | Triplet (t) | ⁴J(F4-F3) ≈ 20 Hz |

| F-3, F-5 (meta) | 2 | ~ -160 to -165 | Triplet of triplets (tt) or Multiplet (m) | ³J(F3-F2) ≈ 20 Hz, ⁴J(F3-F4) ≈ 20 Hz |

Note: Exact chemical shifts and coupling constants can vary slightly based on solvent and concentration.

The coupling patterns arise from interactions between non-equivalent fluorines. Generally, the magnitude of the coupling constant decreases as the number of bonds separating the nuclei increases (³J > ⁴J > ⁵J).[2]

Caption: ¹⁹F-¹⁹F spin-spin coupling relationships in this compound.

¹³C NMR Spectroscopy

While ¹³C has a low natural abundance (~1.1%), ¹³C NMR is invaluable for mapping the carbon skeleton of a molecule.[3] In fluorinated compounds, the spectra are characterized by C-F coupling, which splits each carbon signal into a multiplet.[4]

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

-

Sample Preparation: A more concentrated sample is typically required compared to ¹⁹F NMR. Dissolve ~50-100 mg of the compound in 0.6-0.7 mL of a deuterated solvent.

-

Instrument Setup:

-

Use a broadband or carbon-observe probe.

-

The standard acquisition mode is proton-decoupled, which collapses C-H splittings and provides a Nuclear Overhauser Effect (NOE) enhancement to the carbon signals. Since this compound has no protons, the primary benefit is simplification by removing any potential long-range C-H couplings from solvent impurities.

-

Due to the low natural abundance of ¹³C and often long relaxation times for quaternary carbons, a significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 5-10 seconds) are necessary.

-

The spectral width should be set to cover the full range of sp² carbons (e.g., 0-160 ppm).

-

Data Analysis and Interpretation

The ¹³C NMR spectrum will show four signals corresponding to the four unique carbon environments. The carbon atom attached to the nitro group (C1) is typically not coupled to fluorine and appears as a singlet, often with lower intensity. The other three signals (C2/C6, C3/C5, and C4) will be split by the directly attached fluorine (large ¹J_CF coupling) and by fluorines two or three bonds away (smaller ²J_CF and ³J_CF couplings), resulting in complex multiplets.

Table 2: Predicted ¹³C NMR Data for this compound

| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Typical Coupling Constants (J, Hz) |

| C1 | ~ 120 - 125 | Singlet (s) | N/A |

| C4 | ~ 138 - 142 | Triplet of triplets (tt) | ¹J_CF ≈ 250-260, ³J_CF ≈ 5-10 |

| C2, C6 | ~ 142 - 146 | Doublet of multiplets (dm) | ¹J_CF ≈ 250-260, ²J_CF ≈ 15-25 |

| C3, C5 | ~ 145 - 149 | Doublet of multiplets (dm) | ¹J_CF ≈ 250-260, ²J_CF ≈ 15-25 |

Note: The large one-bond C-F coupling constants are highly characteristic of fluorinated aromatic rings.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[5]

Experimental Protocol: Acquiring an IR Spectrum

A common and convenient method for solid samples is using an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the crystalline this compound powder directly onto the ATR crystal (typically diamond or germanium).

-

Instrument Setup:

-

Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, typically by co-adding 16-32 scans in the mid-IR range (4000-400 cm⁻¹).

-

Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

-

The causality for choosing ATR is its simplicity and speed. It requires minimal sample preparation and eliminates the need for making KBr pellets, which can be time-consuming and sensitive to moisture.

Caption: Simplified workflow for acquiring an IR spectrum using an ATR accessory.

Data Analysis and Interpretation

The IR spectrum of this compound is dominated by absorptions from the nitro group, C-F bonds, and the aromatic ring.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1650 | Medium | Aromatic C=C Stretch |

| ~ 1570 - 1540 | Strong | Asymmetric NO₂ Stretch |

| ~ 1520 | Strong | Aromatic C=C Stretch |

| ~ 1360 - 1330 | Strong | Symmetric NO₂ Stretch |

| ~ 1000 | Strong | C-F Stretch |

The most diagnostic peaks are the two strong absorptions corresponding to the nitro group. For aromatic nitro compounds, the asymmetric stretch appears in the 1550-1475 cm⁻¹ region, while the symmetric stretch is found between 1360-1290 cm⁻¹.[6] The presence of these two intense bands is a clear indicator of the NO₂ functional group. Additionally, a very strong, sharp absorption around 1000 cm⁻¹ is characteristic of the C-F stretching vibrations of the perfluorinated ring.[7][8]

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about a molecule's mass and its fragmentation pattern upon ionization, which aids in confirming the molecular formula and aspects of the structure.

Experimental Protocol: Acquiring a Mass Spectrum

Electron Ionization (EI) is a common high-energy ionization technique suitable for relatively stable, volatile compounds like this compound. It is often coupled with Gas Chromatography (GC-MS).

-

Sample Introduction: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate). Inject a microliter volume into the GC, which separates the compound from the solvent and any impurities before it enters the mass spectrometer.

-

Ionization: In the ion source, high-energy electrons (typically 70 eV) bombard the molecules, ejecting an electron to form a molecular ion (M⁺˙) and causing extensive fragmentation.

-

Analysis: The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, generating the mass spectrum.

Data Analysis and Interpretation

The mass spectrum provides the molecular weight and a fragmentation fingerprint.

-

Molecular Ion (M⁺˙): The molecular weight of this compound (C₆F₅NO₂) is 213.06 g/mol . A peak at m/z = 213 will correspond to the molecular ion. This peak should be reasonably intense due to the stability of the aromatic system.

-

Fragmentation Pattern: The high energy of EI causes the molecular ion to break apart in predictable ways. For nitroaromatics, characteristic losses involve the nitro group.[9][10]

Table 4: Major Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Neutral Loss |

| 213 | [C₆F₅NO₂]⁺˙ | (Molecular Ion) |

| 183 | [C₆F₅O]⁺ | NO |

| 167 | [C₆F₅]⁺ | NO₂ |

| 117 | [C₅F₃]⁺ | CF₂ from [C₆F₅]⁺ |

The most significant fragmentation pathway involves the loss of the nitro group (NO₂, mass = 46) to form the very stable pentafluorophenyl cation ([C₆F₅]⁺) at m/z 167.[11] Another common pathway is the loss of nitric oxide (NO, mass = 30) to give the [C₆F₅O]⁺ fragment at m/z 183. These two fragments are highly diagnostic for the structure.

References

- 1. 19Flourine NMR [chem.ch.huji.ac.il]

- 2. azom.com [azom.com]

- 3. che.hw.ac.uk [che.hw.ac.uk]

- 4. benchchem.com [benchchem.com]

- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 6. www1.udel.edu [www1.udel.edu]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. whitman.edu [whitman.edu]

- 11. notes.fluorine1.ru [notes.fluorine1.ru]

An In-depth Technical Guide to the Nucleophilic Aromatic Substitution (SNAr) Mechanism on Pentafluoronitrobenzene

Abstract

This technical guide provides a comprehensive examination of the Nucleophilic Aromatic Substitution (SNAr) mechanism as it pertains to pentafluoronitrobenzene. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles governing this powerful reaction, the unique reactivity of the this compound substrate, and its practical applications in the synthesis of complex molecules. We will explore the mechanistic intricacies, including the formation and stabilization of the pivotal Meisenheimer complex, the role of activating and leaving groups, and the kinetic considerations that influence reaction outcomes. Furthermore, this guide presents detailed experimental protocols and data-driven insights to empower scientists in the effective utilization of this critical synthetic transformation.

Introduction: The Power and Elegance of SNAr in Modern Synthesis

Nucleophilic Aromatic Substitution (SNAr) stands as a cornerstone of modern organic synthesis, offering a reliable and versatile method for the functionalization of aromatic rings.[1] Unlike electrophilic aromatic substitution, which relies on the reaction of an electron-rich aromatic system with an electrophile, SNAr proceeds through the attack of a nucleophile on an electron-deficient aromatic ring.[2] This inversion of electronic demand is achieved by the presence of potent electron-withdrawing groups (EWGs) on the aromatic core, which activate the ring towards nucleophilic attack.[3]

This compound is a preeminent substrate for SNAr reactions due to the synergistic electron-withdrawing effects of its five fluorine atoms and a nitro group. This high degree of activation makes it an exceptionally reactive and versatile building block in medicinal chemistry and materials science, enabling the construction of highly functionalized aromatic compounds.[4] The fluorine atoms not only activate the ring but can also serve as leaving groups, offering multiple sites for substitution.[4] This guide will dissect the mechanism of SNAr on this important molecule, providing both theoretical understanding and practical guidance.

The SNAr Mechanism on this compound: A Stepwise Journey

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process.[2][5] This pathway involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][7] However, it is worth noting that recent computational and experimental studies have suggested that some SNAr reactions may proceed through a concerted (cSNAr) pathway, where bond formation and bond cleavage occur in a single step.[8][9][10] For highly activated systems like this compound, the stepwise mechanism featuring a distinct Meisenheimer intermediate is widely supported.[11]

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction initiates with the attack of a nucleophile (Nu-) on one of the carbon atoms of the this compound ring. This attack disrupts the aromaticity of the ring, forming a tetrahedral intermediate.[5] This intermediate, the Meisenheimer complex, is a key feature of the SNAr mechanism.[6] The negative charge introduced by the nucleophile is delocalized across the aromatic ring and, crucially, onto the electron-withdrawing nitro group.[3][12]

The position of nucleophilic attack is highly regioselective. In this compound, the attack predominantly occurs at the para position relative to the nitro group. This preference is due to the superior stabilization of the resulting Meisenheimer complex, where the negative charge can be effectively delocalized onto the oxygen atoms of the nitro group through resonance.[8]

Caption: Formation of the Meisenheimer complex.

The stability of the Meisenheimer complex is paramount to the facility of the SNAr reaction. The strong electron-withdrawing nature of both the five fluorine atoms (via the inductive effect) and the nitro group (via both inductive and resonance effects) effectively stabilizes this anionic intermediate, thereby lowering the activation energy of this first, typically rate-determining, step.[13][14]

Step 2: Elimination of the Leaving Group and Restoration of Aromaticity

The second step of the mechanism involves the expulsion of a leaving group from the Meisenheimer complex, which restores the aromaticity of the ring.[5] In the case of this compound, the leaving group is typically a fluoride ion. The departure of the leaving group is a fast process, driven by the thermodynamic favorability of reforming the stable aromatic system.[13]

Caption: Elimination of the leaving group.

An interesting and somewhat counterintuitive aspect of SNAr reactions is the leaving group ability of the halogens. The observed trend is typically F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions.[2][14] This is because the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group.[13][14] The high electronegativity of fluorine provides a strong inductive electron-withdrawing effect that stabilizes the Meisenheimer complex, thus accelerating the rate-determining step.[13]

Key Factors Influencing SNAr Reactions on this compound

Several factors critically influence the outcome and efficiency of SNAr reactions. A thorough understanding of these allows for the rational design of synthetic strategies.

The Nature of the Nucleophile

A wide variety of nucleophiles can participate in SNAr reactions with this compound, including amines, alkoxides, phenoxides, and thiolates.[4][12] The nucleophilicity of the attacking species is a key determinant of the reaction rate. Generally, stronger nucleophiles will react more rapidly.

The Role of the Solvent

The choice of solvent can have a significant impact on the reaction rate. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are commonly employed.[15] These solvents are effective at solvating the cationic counter-ion of the nucleophile, thereby increasing its effective nucleophilicity. They are less effective at solvating the anionic nucleophile itself, leaving it "naked" and more reactive.

Reaction Temperature

As with most chemical reactions, the rate of SNAr reactions generally increases with temperature. However, elevated temperatures can sometimes lead to side reactions or decomposition of starting materials or products. Therefore, temperature optimization is often necessary to achieve a balance between reaction rate and selectivity.

Experimental Protocol: A Representative SNAr Reaction

The following protocol provides a general procedure for the para-selective substitution of a primary amine on this compound. This serves as a practical example for researchers looking to implement this chemistry.

Reaction: Synthesis of N-(2,3,5,6-tetrafluoro-4-nitrophenyl)aniline

| Reagents & Materials | Amount | Molar Eq. |

| This compound | 1.0 g | 1.0 |

| Aniline | 1.1 - 1.5 eq. | 1.1 - 1.5 |

| Potassium Carbonate (K₂CO₃) | 2.0 eq. | 2.0 |

| Dimethylformamide (DMF) | 20 mL | - |

Procedure:

-

To a stirred solution of this compound (1.0 g) in DMF (20 mL) in a round-bottom flask, add aniline (1.1 - 1.5 equivalents).

-

Add potassium carbonate (2.0 equivalents) to the reaction mixture.

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). Gentle heating (e.g., to 50-60 °C) may be required to drive the reaction to completion.

-

Upon completion, pour the reaction mixture into water (100 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to afford the desired product.

This protocol is a general guideline and may require optimization for specific substrates and scales.

Applications in Drug Discovery and Development

The SNAr reaction of this compound and its derivatives is a powerful tool in drug discovery. The introduction of fluorine-containing motifs can significantly impact the physicochemical properties of a drug candidate, including its metabolic stability, lipophilicity, and binding affinity.[16][17] The ability to readily introduce diverse functionalities onto the perfluorinated ring allows for the rapid generation of compound libraries for screening and lead optimization.

For instance, the selective replacement of fluorine atoms with various nucleophiles enables the synthesis of a wide array of substituted nitroaromatics, which are versatile intermediates for further transformations. The nitro group itself can be readily reduced to an amine, providing a handle for further functionalization, such as amide bond formation or sulfonylation.

Conclusion

The Nucleophilic Aromatic Substitution reaction on this compound is a robust and highly enabling transformation in modern organic chemistry. Its mechanism, centered around the formation of a stabilized Meisenheimer complex, is well-understood, allowing for predictable and controllable outcomes. For researchers in drug discovery and materials science, a firm grasp of the principles and practicalities of this reaction is essential for the efficient synthesis of novel, highly functionalized aromatic compounds. The continued exploration of this chemistry promises to unlock new avenues for molecular design and innovation.

References

- 1. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Meisenheimer complex - Wikipedia [en.wikipedia.org]

- 7. scribd.com [scribd.com]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Textbook aromatic substitution mechanism overthrown | Research | Chemistry World [chemistryworld.com]

- 11. researchgate.net [researchgate.net]

- 12. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. benchchem.com [benchchem.com]

- 16. pharmacyjournal.org [pharmacyjournal.org]

- 17. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electron-Withdrawing Effects of the Nitro Group in Pentafluoronitrobenzene

Abstract

Pentafluoronitrobenzene is a versatile reagent in organic synthesis, largely owing to the profound electron-withdrawing effects of its nitro group in conjunction with the five fluorine atoms on the aromatic ring. This guide provides a comprehensive technical overview of these electronic effects, exploring their influence on the molecule's reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. We will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols for its use, and discuss its applications in the synthesis of complex molecules and as a derivatizing agent for analytical purposes. This document is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of this powerful synthetic building block.

Introduction: The Unique Electronic Landscape of this compound

This compound, C₆F₅NO₂, is a highly electron-deficient aromatic compound. This deficiency is a direct consequence of the cumulative electron-withdrawing power of two distinct functionalities: the five fluorine atoms and the nitro group (NO₂). The fluorine atoms, being the most electronegative elements, exert a strong inductive effect (-I), pulling electron density away from the benzene ring through the sigma bonds.

The nitro group, however, is a particularly potent electron-withdrawing group due to a combination of a strong inductive effect and a powerful resonance effect (-M).[1][2] The nitrogen atom in the nitro group bears a formal positive charge, which strongly attracts electrons from the aromatic system.[3][4] This effect is further amplified by the resonance delocalization of the ring's π-electrons onto the oxygen atoms of the nitro group.[1] This synergistic electron withdrawal by both the fluorine atoms and the nitro group renders the aromatic ring of this compound exceptionally electrophilic and thus highly susceptible to nucleophilic attack.

The Nitro Group's Dominance in Activating the Ring for Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic utility of this compound lies in its remarkable reactivity in nucleophilic aromatic substitution (SNAr) reactions.[5][6] In these reactions, a nucleophile replaces a leaving group (in this case, a fluoride ion) on the aromatic ring. The rate of SNAr reactions is critically dependent on the stability of the intermediate Meisenheimer complex, a negatively charged species formed upon nucleophilic attack.

The strong electron-withdrawing nature of the nitro group plays a pivotal role in stabilizing this intermediate.[7] The negative charge of the Meisenheimer complex can be delocalized onto the nitro group through resonance, significantly lowering the activation energy of the reaction.[7] This stabilization is most effective when the nucleophile attacks the positions ortho or para to the nitro group, as this allows for direct resonance delocalization of the negative charge onto the nitro group's oxygen atoms.

Computational studies have provided a mechanistic basis for this regioselectivity, predicting a concerted substitution at the para-position and a two-step substitution at the ortho-position.[8] The presence of the five fluorine atoms further enhances the rate of SNAr by inductively stabilizing the negatively charged intermediate.

Regioselectivity in SNAr Reactions

In this compound, the para-fluorine atom is the most susceptible to nucleophilic substitution. This is due to the combined electron-withdrawing effects of the nitro group and the other four fluorine atoms, which create a significant partial positive charge at the C4 position. The stability of the resulting Meisenheimer complex is maximized when the negative charge is delocalized onto the nitro group, a scenario that is most favorable with para substitution.

Applications in Organic Synthesis and Drug Discovery

The high reactivity of this compound towards nucleophiles makes it a valuable building block in the synthesis of a wide array of complex organic molecules. Its applications span from the creation of novel materials to the development of new pharmaceutical agents.[9][]

Synthesis of Highly Functionalized Aromatic Compounds

This compound serves as a scaffold for introducing various functionalities onto a perfluorinated aromatic ring. By reacting it with different nucleophiles (e.g., amines, alkoxides, thiolates), a diverse range of substituted tetrafluoronitrobenzene derivatives can be synthesized.[11][12] These products can then be further modified, for example, by reducing the nitro group to an amine, which can then participate in a host of other chemical transformations.[2]

Role in Drug Development

The pentafluorophenyl moiety is a common feature in many modern pharmaceuticals. Its inclusion can enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic properties. This compound provides a convenient entry point for incorporating this important structural motif into drug candidates.[]

Derivatizing Agent in Analytical Chemistry

This compound and its derivatives are also employed as derivatizing agents in analytical chemistry, particularly for gas chromatography (GC) with electron capture detection (ECD).[13][14][15] The high electron affinity of the pentafluorophenyl group makes its derivatives highly sensitive to ECD, allowing for the trace-level detection of analytes containing functional groups that can react with this compound-based reagents. For instance, O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA.HCl) is a widely used derivatizing agent for carbonyl-containing compounds.[13][14]

Experimental Protocols

The following protocols are provided as a general guide. Researchers should always consult the relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any experiment.[16][17][18]

General Procedure for Nucleophilic Aromatic Substitution of this compound

This protocol describes a general method for the reaction of this compound with a generic nucleophile.

Materials:

-

This compound

-

Nucleophile (e.g., amine, alkoxide, thiolate)

-

Anhydrous solvent (e.g., DMF, DMSO, THF)

-

Base (if required, e.g., K₂CO₃, Et₃N)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the anhydrous solvent.

-

If the nucleophile is a salt, add it directly to the solution. If the nucleophile is neutral, add it to the solution followed by the addition of a base (1.1 - 1.5 eq).

-

Stir the reaction mixture at the appropriate temperature (ranging from room temperature to elevated temperatures, depending on the nucleophile's reactivity) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding water or an appropriate aqueous solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired substituted tetrafluoronitrobenzene.

Reduction of the Nitro Group

This protocol outlines a general procedure for the reduction of a nitro-substituted tetrafluorobenzene to the corresponding aniline.

Materials:

-

Substituted tetrafluoronitrobenzene

-

Reducing agent (e.g., SnCl₂·2H₂O, H₂/Pd-C, Fe/HCl)

-

Solvent (e.g., ethanol, ethyl acetate, acetic acid)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard work-up and purification equipment

Procedure (using SnCl₂·2H₂O):

-